Dihydrotachysterol is a synthetic analog of vitamin D, specifically a reduction product of tachysterol, discovered in 1939. [, ] It plays a significant role in scientific research as a tool for understanding calcium metabolism and the biological activity of vitamin D analogs. [, , , , ] While it exhibits some antirachitic activity, its primary use in research is to investigate its effect on serum calcium levels, particularly in relation to hypoparathyroidism and bone metabolism. [, , , , ]
Dihydrotachysterol can be chemically synthesized from 5-cholestene-3β-yl benzoate. [] A multi-step process is involved, beginning with the preparation of [1,2-3H]5-cholestene-3β-yl benzoate, followed by specific reactions to ultimately yield [1,2-3H]dihydrotachysterol3 with a specific activity of 350 Ci per mole. [] Another approach utilizes a convergent synthesis strategy employing A-ring fragments derived from (+)-(S)-carvone and (-)-(R)-carvone. This method has been successfully applied to synthesize dihydrotachysterol2 (DHT2), 25-hydroxydihydrotachysterol2 (25-OH-DHT2), 10(R),19-dihydro-(5E)-3-epivitamin D2, and 25-hydroxy-10(R),19-dihydro-(5E)-3-epivitamin D2. []
Dihydrotachysterol undergoes metabolic transformations, primarily involving hydroxylation reactions. [, ] A key metabolic pathway is the conversion of dihydrotachysterol3 to 25-hydroxydihydrotachysterol3 in the liver, facilitated by a microsomal enzyme system. [, ] Further metabolism of dihydrotachysterol leads to the formation of more polar metabolites, as evidenced by chromatographic analysis of blood, bone, and intestinal mucosa samples from rats treated with radiolabeled dihydrotachysterol. [] These metabolites, designated A and B in blood and C and D in the intestine, are more polar than 25-hydroxydihydrotachysterol and contribute to the overall pharmacological profile of dihydrotachysterol. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7